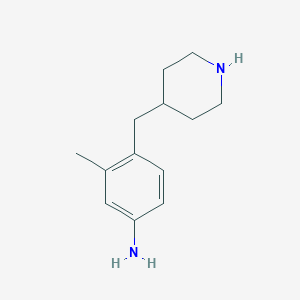
3-Methyl-4-(piperidin-4-ylmethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-(piperidin-4-ylmethyl)aniline: is an organic compound that belongs to the class of aniline derivatives It features a piperidine ring attached to a benzene ring, which is further substituted with a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(piperidin-4-ylmethyl)aniline typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a multi-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol.
Attachment of the Piperidine Ring to the Benzene Ring: This step involves the reaction of the synthesized piperidine derivative with a benzene ring substituted with a methyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale multi-component reactions using optimized conditions to ensure high yield and purity. The use of ionic liquids as catalysts has been explored to achieve efficient and environmentally friendly synthesis .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline group allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry: 3-Methyl-4-(piperidin-4-ylmethyl)aniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes .
Medicine: The compound’s structure suggests potential pharmacological applications, including the development of new drugs targeting specific receptors or enzymes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
作用机制
The mechanism of action of 3-Methyl-4-(piperidin-4-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and aniline group allow the compound to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
4-(Piperidin-4-ylmethyl)aniline: Lacks the methyl group on the benzene ring.
3-Methyl-4-(piperidin-4-yloxy)methyl)aniline: Contains an oxygen atom linking the piperidine ring to the benzene ring.
Uniqueness: 3-Methyl-4-(piperidin-4-ylmethyl)aniline is unique due to the presence of both a piperidine ring and a methyl group on the benzene ring.
属性
分子式 |
C13H20N2 |
|---|---|
分子量 |
204.31 g/mol |
IUPAC 名称 |
3-methyl-4-(piperidin-4-ylmethyl)aniline |
InChI |
InChI=1S/C13H20N2/c1-10-8-13(14)3-2-12(10)9-11-4-6-15-7-5-11/h2-3,8,11,15H,4-7,9,14H2,1H3 |
InChI 键 |
PSCZWKKNUWEPFE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N)CC2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


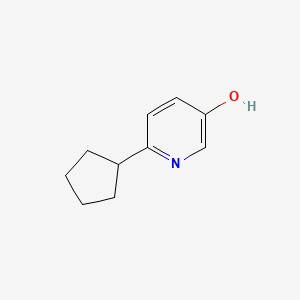
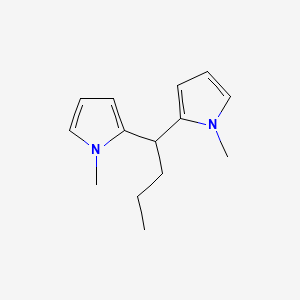
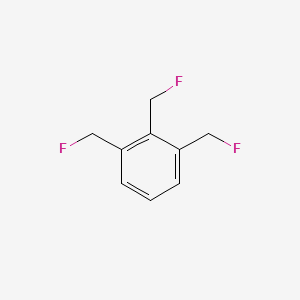
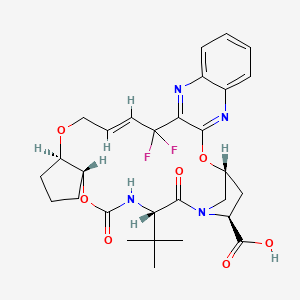
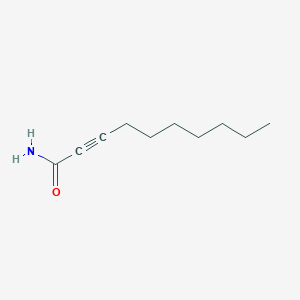
![N-[3-(1H-imidazol-1-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12634197.png)
![1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]-](/img/structure/B12634198.png)
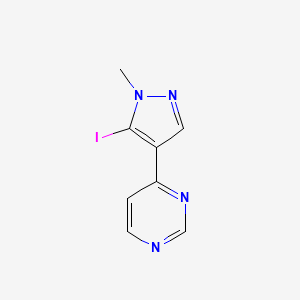
![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634211.png)
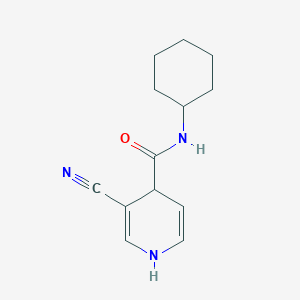
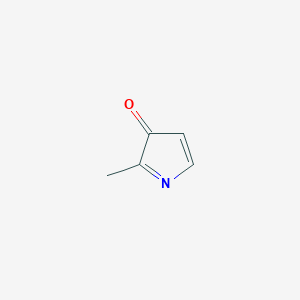
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12634249.png)
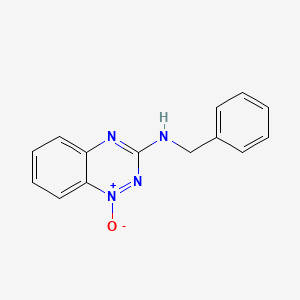
![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenoxyethylidene]hydroxylamine](/img/structure/B12634261.png)
